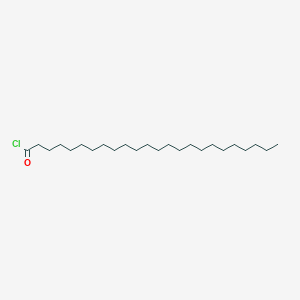

Tetracosanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetracosanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQKMLPDURPFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314494 | |

| Record name | Tetracosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58576-73-1 | |

| Record name | Tetracosanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58576-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetracosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tetracosanoyl chloride (also known as Lignoceric acid chloride), a key intermediate in lipid synthesis, particularly in the development of ceramide-based therapeutics and research tools.

Chemical and Physical Properties

This compound is a long-chain acyl chloride that serves as a reactive precursor for the synthesis of various lipid species. Its physical state is typically an off-white solid at room temperature.[1][2] Due to its reactive nature, it must be stored under inert atmosphere at low temperatures, typically -20°C, to prevent degradation.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | [1] |

| Synonyms | Lignoceric Acid Chloride | [1][4] |

| CAS Number | 58576-73-1 | [1][4][5] |

| Molecular Formula | C₂₄H₄₇ClO | [1][4][5] |

| Molecular Weight | 387.08 g/mol | [1][4] |

| Appearance | Off-white to beige solid | [1][2] |

| Melting Point | Data not available. Estimated to be slightly above room temperature based on homologous compounds. | |

| Boiling Point | Data not available. Decomposes at high temperatures. | |

| Density | Data not available. | |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform, ethers).[6] Insoluble and reactive with polar protic solvents (e.g., water, alcohols).[6][7] | By analogy with other long-chain acyl chlorides. |

| Storage | -20°C Freezer, under inert atmosphere. | [1][3] |

Reactivity and Stability

As an acyl chloride, this compound is characterized by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Hydrolysis: It reacts readily with water to form the corresponding carboxylic acid, lignoceric acid, and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions.

-

Reaction with Nucleophiles: It is a potent acylating agent, reacting with alcohols to form esters, with amines to form amides, and with other nucleophiles. This high reactivity is fundamental to its utility in organic synthesis.

-

Stability: The compound is stable when stored under recommended anhydrous and low-temperature conditions.[1][3] Exposure to moisture or elevated temperatures will lead to rapid degradation.

Synthesis and Application in Drug Development

This compound is a critical building block in the synthesis of complex lipids. Its primary application is in the preparation of C24 ceramides (B1148491) and other sphingolipids, which are integral to cell membrane structure and signaling pathways.[1] Dysregulation of ceramide metabolism is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making synthetic ceramides and their analogues valuable tools for drug development and research.

General Synthesis of Tetracsanoyl Chloride

The standard method for synthesizing this compound is via the chlorination of its parent carboxylic acid, lignoceric acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: General synthesis of this compound.

Application in Ceramide Synthesis

The most significant application of this compound is in the acylation of sphingoid bases (e.g., sphingosine (B13886), sphinganine) to produce N-acyl ceramides. This reaction forms the amide bond characteristic of all ceramides.

Caption: Reaction pathway for C24 Ceramide synthesis.

Experimental Protocols

Representative Protocol for Ceramide Synthesis

The following is a representative protocol for the synthesis of N-lignoceroylsphingosine (C24 Ceramide) using this compound.

Materials:

-

This compound

-

D-erythro-Sphingosine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

-

Dissolve D-erythro-sphingosine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled sphingosine solution over 30 minutes with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol solvent gradient to yield the pure C24 Ceramide.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Caption: Workflow for the synthesis and purification of C24 Ceramide.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | δ (ppm): ~2.8-2.9 (t, 2H, -CH₂-COCl), ~1.6-1.7 (quintet, 2H, -CH₂-CH₂-COCl), ~1.2-1.4 (br m, 40H, -(CH₂)₂₀-), 0.88 (t, 3H, -CH₃). |

| ¹³C NMR | δ (ppm): ~173-174 (C=O), ~45-46 (-CH₂-COCl), ~32-34 (multiple CH₂ peaks), ~29-30 (bulk of CH₂ peaks from long chain), ~25 (-CH₂-CH₂-COCl), ~22.7 (-CH₂-CH₃), ~14.1 (-CH₃). |

| IR Spectroscopy | ν (cm⁻¹): ~2920 (s, C-H stretch, asymmetric), ~2850 (s, C-H stretch, symmetric), ~1800 (s, sharp, C=O stretch of acyl chloride) , ~1465 (m, C-H bend), ~720 (m, C-H rock). The peak around 1800 cm⁻¹ is highly characteristic.[8] |

| Mass Spectrometry | (EI): Molecular ion [M]⁺ at m/z 386/388 (isotope pattern for Cl). Fragmentation would show loss of Cl (m/z 351) and characteristic cleavage along the alkyl chain. |

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

Table 3: GHS Hazard Information (Inferred)

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3] |

| Acute Toxicity | Exclamation Mark | Warning | H302 + H312: Harmful if swallowed or in contact with skin.[1][3] |

| Reactivity | (none) | Danger | EUH014: Reacts violently with water.[9] |

Handling Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Avoid inhalation of dust or vapors.

-

Keep away from water and other sources of moisture to prevent violent reactions and decomposition.[11]

-

Ground all equipment when handling to prevent static discharge.

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

This guide is intended for use by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Tetracosanoic acid chloride | CAS#:58576-73-1 | Chemsrc [chemsrc.com]

- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 4. scienceopen.com [scienceopen.com]

- 5. chem-space.com [chem-space.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Synthesis of Tetracosanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthesis pathways for tetracosanoyl chloride, also known as lignoceroyl chloride. This compound is a critical intermediate in the synthesis of various complex lipids, including ceramides (B1148491) and other sphingolipids, which are essential in both biological research and the development of therapeutic agents. This document details the common synthetic methods, experimental protocols, and purification techniques, supported by quantitative data from analogous reactions and visualizations of the chemical processes.

Introduction

This compound (C24H47ClO) is the acyl chloride derivative of tetracosanoic acid (lignoceric acid), a C24 saturated fatty acid. Its high reactivity makes it a valuable building block for introducing the 24-carbon acyl chain into various molecules. The primary route to its synthesis involves the chlorination of tetracosanoic acid, a reaction for which several effective chlorinating agents are available. The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

Core Synthesis Pathways

The conversion of tetracosanoic acid to this compound is typically achieved through the use of common chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). Thionyl chloride and oxalyl chloride are often favored in laboratory settings due to the formation of gaseous byproducts, which simplifies the purification process.

Pathway 1: Chlorination using Thionyl Chloride (SOCl₂)

The reaction of tetracosanoic acid with thionyl chloride is a widely used method for preparing acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture. The reaction can be performed with or without a solvent and is often catalyzed by N,N-dimethylformamide (DMF).

Reaction Scheme:

Caption: Reaction of Tetracosanoic Acid with Thionyl Chloride.

Pathway 2: Chlorination using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for this transformation and is often used with a catalytic amount of DMF. This method is generally milder than using thionyl chloride and also produces gaseous byproducts (CO, CO₂, and HCl), facilitating purification.

Reaction Scheme:

Caption: Reaction of Tetracosanoic Acid with Oxalyl Chloride.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not abundantly available in the literature. However, protocols for the synthesis of structurally similar long-chain acyl chlorides, such as stearoyl chloride (C18), can be adapted.

Protocol 1: Synthesis of a Long-Chain Acyl Chloride using Thionyl Chloride

This protocol is adapted from the synthesis of stearoyl chloride.[1][2]

Materials:

-

Tetracosanoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

N,N-dimethylformamide (DMF, catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetracosanoic acid.

-

Add anhydrous toluene to dissolve the acid, followed by a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture.

-

Heat the reaction mixture to reflux (approximately 85-95°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation.

Protocol 2: Synthesis of a Long-Chain Acyl Chloride using Oxalyl Chloride

This protocol is a general method for the conversion of carboxylic acids to acyl chlorides.[3]

Materials:

-

Tetracosanoic acid

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

N,N-dimethylformamide (DMF, catalyst)

Procedure:

-

Dissolve tetracosanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Slowly add oxalyl chloride to the solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

-

Once the reaction is complete (gas evolution ceases), remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound can be used directly for the next step or purified by high-vacuum distillation.

Data Presentation

Quantitative data for the synthesis of this compound is scarce. The following table summarizes typical reaction parameters and yields obtained for the synthesis of stearoyl chloride, which are expected to be comparable for this compound.

| Parameter | Thionyl Chloride Method[1][2] | Oxalyl Chloride Method |

| Starting Material | Stearic Acid | Stearic Acid |

| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride |

| Catalyst | N,N-Dimethylformamide | N,N-Dimethylformamide |

| Solvent | Toluene | Dichloromethane |

| Reaction Temperature | 85-95 °C (Reflux) | Room Temperature |

| Reaction Time | 2-3 hours | 1-2 hours |

| Reported Yield | >95% | Typically high |

| Purification | Vacuum Distillation | Vacuum Distillation |

Purification of this compound

Due to its high molecular weight, this compound has a high boiling point, making purification by distillation challenging. High-vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[4]

Alternative Purification without Distillation:

For long-chain fatty acid chlorides, a method avoiding distillation has been reported to give quantitative yields of highly pure product.[5] This involves:

-

Reacting the fatty acid with phosphorus trichloride or pentachloride in an inert solvent.

-

After the reaction, washing the solvent phase with water to remove the excess chlorinating agent and phosphorus-containing byproducts.

-

Drying the organic phase and evaporating the solvent.

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General workflow for this compound synthesis.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band for the acyl chloride at a higher wavenumber (typically 1785-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the long alkyl chain. The α-methylene protons (adjacent to the carbonyl group) will be shifted downfield compared to the starting carboxylic acid.

-

¹³C NMR: The carbonyl carbon signal will shift to a characteristic position for an acyl chloride.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the provided protocols based on the specific requirements of their application, paying close attention to anhydrous conditions to prevent hydrolysis of the reactive acyl chloride product.

References

- 1. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]

- 2. STEAROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]

Lignoceric Acid Chloride: A Technical Guide to its Physical and Chemical Properties for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid chloride, also known as tetracosanoyl chloride, is the acyl chloride derivative of lignoceric acid (tetracosanoic acid), a C24 saturated fatty acid. As a highly reactive chemical intermediate, it serves as a critical building block in the synthesis of a variety of complex lipids and other organic molecules. Its utility is particularly noted in the synthesis of sphingolipids, such as C24 ceramides, which are integral to cellular signaling and membrane structure. This technical guide provides a comprehensive overview of the known physical and chemical properties of lignoceric acid chloride, detailed experimental protocols for its synthesis, and a summary of its characteristic reactivity. Due to its high reactivity, some physical properties are not widely reported in the literature; in such cases, data for the parent compound, lignoceric acid, is provided for context.

Physical Properties

Quantitative data for lignoceric acid chloride is sparse due to its reactive nature. The following tables summarize the available data for both lignoceric acid chloride and its parent carboxylic acid.

Table 1: Physical and Chemical Properties of Lignoceric Acid Chloride

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| Synonyms | Lignoceric acid chloride | [][2] |

| CAS Number | 58576-73-1 | [3] |

| Molecular Formula | C₂₄H₄₇ClO | [][3] |

| Molecular Weight | 387.08 g/mol | [][3] |

| Appearance | Not widely reported; expected to be a solid or oily liquid at room temperature. | |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

| Solubility | Soluble in hydrocarbons and ethers; reacts with protic solvents like water and alcohols. | [5] |

Table 2: Physical Properties of Lignoceric Acid (for reference)

| Property | Value | Source |

| CAS Number | 557-59-5 | |

| Molecular Formula | C₂₄H₄₈O₂ | |

| Molecular Weight | 368.64 g/mol | |

| Appearance | White solid/powder | |

| Melting Point | 80-84 °C | |

| Boiling Point | ~406 °C (estimated) | |

| Solubility | Soluble in chloroform (B151607) and THF.[6] |

Chemical Properties and Reactivity

Lignoceric acid chloride's chemical behavior is dominated by the electrophilicity of its carbonyl carbon. The presence of both a double-bonded oxygen and a chlorine atom, both highly electronegative, strongly withdraws electron density, making the carbon atom highly susceptible to nucleophilic attack.[7][8] Acyl chlorides are the most reactive of the carboxylic acid derivatives and serve as excellent acylating agents.[9]

The general mechanism for reactions involving acyl chlorides is a nucleophilic addition-elimination process.[7][10][11] A nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the elimination of the chloride ion, which is an excellent leaving group.[11]

Key reactions include:

-

Hydrolysis: Vigorous and rapid reaction with water to form the parent carboxylic acid, lignoceric acid, and hydrogen chloride (HCl).[9]

-

Alcoholysis: Reacts with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[9]

-

Aminolysis: Reacts readily with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[7][9]

-

Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[9]

These fundamental reactions make lignoceric acid chloride a versatile precursor for synthesizing a wide range of lipid derivatives for research in areas such as glycosphingolipid metabolism and the study of lipid-related disorders.

Caption: Key nucleophilic substitution reactions of lignoceric acid chloride.

Experimental Protocols

The synthesis of long-chain fatty acid chlorides is most commonly achieved by reacting the corresponding fatty acid with a chlorinating agent.[12] The use of thionyl chloride (SOCl₂) is a prevalent and effective method.[13][14]

Synthesis of Lignoceric Acid Chloride via Thionyl Chloride

This protocol describes a general procedure for the preparation of a long-chain fatty acid chloride. All operations should be conducted in a well-ventilated fume hood, as the reaction evolves toxic gases (SO₂ and HCl).

Materials and Equipment:

-

Lignoceric acid (Tetracosanoic acid)

-

Thionyl chloride (SOCl₂), reagent grade

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Round-bottom flask with a reflux condenser and gas outlet/drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum pump protected by an alkaline trap

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lignoceric acid (1 equivalent). The condenser should be fitted with a drying tube or a gas outlet leading to an alkaline trap (e.g., NaOH solution) to neutralize HCl and SO₂ gases produced during the reaction.[15]

-

Addition of Reagent: Under anhydrous conditions, add an excess of thionyl chloride (approximately 1.5-2.0 equivalents), either neat or diluted in an anhydrous solvent like toluene.[13][16] The addition should be performed cautiously at room temperature.

-

Reaction: The mixture is gently heated to reflux (typically 70-80 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 3-5 hours.[13]

-

Workup and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess thionyl chloride is removed under reduced pressure using a rotary evaporator.[13][16] Thionyl chloride is volatile (boiling point ~76 °C), but care must be taken to avoid bumping.

-

To ensure complete removal of residual SOCl₂, an anhydrous, inert solvent (e.g., dry toluene) can be added to the crude product and subsequently removed by rotary evaporation. This process can be repeated 2-3 times.[13]

-

-

Product: The resulting crude lignoceric acid chloride is often of sufficient purity for subsequent reactions without the need for high-vacuum distillation, which can be challenging for high molecular weight compounds. The product should be a clear, possibly oily liquid or a low-melting solid, and must be stored under strictly anhydrous conditions (e.g., in a sealed ampoule under nitrogen or argon) to prevent hydrolysis.

References

- 2. 58576-73-1|this compound|BLD Pharm [bldpharm.com]

- 3. Tetracosanoic acid chloride | CAS#:58576-73-1 | Chemsrc [chemsrc.com]

- 4. This compound;58576-73-1 [axsyn.com]

- 5. Sebacoyl chloride - Wikipedia [en.wikipedia.org]

- 6. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

Molecular weight and IUPAC name of Tetracosanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetracosanoyl chloride, a key intermediate in the synthesis of C24 ceramides, which are bioactive lipids involved in critical cellular signaling pathways. This document details its chemical properties, relevant experimental protocols, and its role in the context of drug development and cellular biology research.

Chemical and Physical Properties

This compound, also known as Lignoceric acid chloride, is a long-chain acyl chloride. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| Synonyms | Lignoceric acid chloride, Tetracosanoic acid chloride | [] |

| CAS Number | 58576-73-1 | [2] |

| Molecular Formula | C24H47ClO | [] |

| Molecular Weight | 387.08 g/mol | [] |

| Exact Mass | 386.33181 g/mol | [2] |

| Monoisotopic Mass | 386.3315438 g/mol | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| XLogP3 | 11.7 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 22 | [2] |

Synthesis and Reactions

This compound is typically synthesized from its corresponding carboxylic acid, tetracosanoic acid (lignoceric acid). It is a reactive compound used primarily as an acylating agent, most notably in the synthesis of C24 ceramides.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the preparation of long-chain fatty acid chlorides and can be adapted for this compound.

Materials:

-

Tetracosanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Dry reaction vessel with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), add tetracosanoic acid to the reaction vessel.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction vessel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is gently refluxed with stirring. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation, though for many applications, the crude product is used directly in the next synthetic step after ensuring the complete removal of the chlorinating agent.

Safety Precautions:

-

Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Thionyl chloride and oxalyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂) which must be trapped.

Role in C24 Ceramide Synthesis and Signaling

This compound is a crucial reagent for the synthesis of C24 ceramides, which are involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.

Experimental Workflow: Synthesis of C24 Ceramide

References

A Technical Guide to the General Reactivity of Long-Chain Acyl Chlorides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Long-chain acyl chlorides (LCACs) are highly reactive carboxylic acid derivatives that serve as pivotal intermediates in organic synthesis. Characterized by a long alkyl chain (typically C8 or greater) attached to the acyl chloride functional group (-COCl), these compounds are essential precursors for the synthesis of complex lipids, polymers, surfactants, and pharmaceutical agents. Their heightened reactivity stems from the electronic properties of the acyl chloride moiety, making them susceptible to nucleophilic attack. This guide provides an in-depth analysis of the core reactivity principles of LCACs, outlines key reaction types with detailed experimental protocols, presents relevant quantitative data, and visualizes the underlying chemical processes and workflows.

Core Reactivity Principles

The notable reactivity of acyl chlorides, including long-chain variants, is primarily attributed to two structural features:

-

Highly Electrophilic Carbonyl Carbon : The carbon atom of the acyl chloride group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbonyl group and imparts a significant partial positive charge on the carbon atom.[1][2] This pronounced electrophilicity makes it a prime target for nucleophiles.[2][3]

-

Excellent Leaving Group : The chloride ion (Cl⁻) is a superb leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.[1]

The combination of a highly electrophilic center and an excellent leaving group makes the nucleophilic acyl substitution reaction energetically favorable and rapid.[1]

The long alkyl chain primarily influences the physical properties of the molecule, such as increasing its lipophilicity and reducing its solubility in polar solvents. It can also introduce steric hindrance, which may decrease reaction rates compared to short-chain acyl chlorides, a factor that becomes more significant with branched chains or bulky nucleophiles.[4]

Key Reactions of Long-Chain Acyl Chlorides

LCACs undergo nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. The general mechanism is a two-step addition-elimination process.[5][6]

General Mechanism: Nucleophilic Addition-Elimination

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by the elimination of the chloride leaving group.[6]

Caption: General mechanism for nucleophilic acyl substitution of acyl chlorides.

Hydrolysis

LCACs react readily, often violently, with water to form the corresponding long-chain carboxylic acid and hydrogen chloride gas.[1][7] This reaction is typically a nuisance, and thus, reactions involving LCACs must be conducted under anhydrous conditions.[6][8]

-

General Reaction: R-COCl + H₂O → R-COOH + HCl

Alcoholysis (Esterification)

The reaction with alcohols produces esters and is one of the most common laboratory methods for ester synthesis due to its efficiency and irreversibility.[8][9] The reaction is vigorous at room temperature and is often performed in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct.[6][10]

-

General Reaction: R-COCl + R'-OH → R-COOR' + HCl

Aminolysis (Amidation)

LCACs react rapidly with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[5][6] The reaction is highly exothermic. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed.[11][12]

-

General Reaction (Primary Amine): R-COCl + 2 R'-NH₂ → R-CONH-R' + R'-NH₃⁺Cl⁻

Friedel-Crafts Acylation

This reaction attaches the long-chain acyl group to an aromatic ring using a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃).[13][14] The reaction proceeds via an electrophilic aromatic substitution, forming an aryl ketone. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from polysubstitution because the resulting ketone is less reactive than the starting aromatic compound.[14][15]

-

General Reaction: R-COCl + Ar-H --(AlCl₃)--> Ar-CO-R + HCl

Reduction

LCACs can be reduced to either primary alcohols or aldehydes depending on the reducing agent used.

-

To Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce LCACs first to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol.[9][16][17]

-

General Reaction: 1. R-COCl + LiAlH₄ → 2. Workup → R-CH₂OH

-

-

To Aldehydes: A less reactive, sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OᵗBu)₃H), allows the reduction to be stopped at the aldehyde stage.[16][17] This is known as the Rosenmund reduction when using hydrogen gas over a poisoned palladium catalyst.[16]

-

General Reaction: R-COCl + LiAl(OᵗBu)₃H → R-CHO

-

Quantitative Data Summary

Quantitative data for LCACs is often specific to the individual compound. However, general spectroscopic characteristics and representative reaction parameters can be summarized.

Table 1: Typical Spectroscopic Data for Long-Chain Acyl Chlorides

| Spectroscopic Technique | Characteristic Signal | Typical Range / Value |

|---|---|---|

| Infrared (IR) | C=O stretch | ~1800 cm⁻¹[18] |

| ¹H NMR | Protons on α-carbon (H-C-C=O) | ~2.0 - 2.5 ppm[18] |

| ¹³C NMR | Carbonyl carbon (C=O) | ~160 - 180 ppm[18] |

| Mass Spectrometry | Fragmentation | Prominent acylium ion peak [R-C=O]⁺[18] |

Table 2: Representative Reaction Conditions for Long-Chain Acyl Chlorides

| Reaction | Nucleophile / Reagent | Catalyst / Base | Typical Solvent | Temperature |

|---|---|---|---|---|

| Esterification | Long-chain alcohol | Pyridine or Et₃N | Anhydrous THF, CH₂Cl₂ | 0 °C to RT |

| Amidation | Primary/Secondary Amine | Excess Amine | Anhydrous THF, CH₂Cl₂ | 0 °C to RT |

| Friedel-Crafts Acylation | Benzene, Toluene (B28343) | AlCl₃ (stoichiometric) | CS₂, Nitrobenzene | 0 °C to 60 °C[14] |

| Reduction to Aldehyde | LiAl(OᵗBu)₃H | None | Anhydrous THF, Diethyl Ether | -78 °C[17] |

Detailed Experimental Protocols

Note: All glassware must be thoroughly dried, and anhydrous solvents should be used. LCACs are corrosive and lachrymatory; handle with appropriate personal protective equipment in a fume hood.[8]

Protocol 4.1: Synthesis of an Ester (e.g., Dodecyl Laurate)

This protocol describes the esterification of dodecanol (B89629) with lauroyl chloride.

Caption: Experimental workflow for the synthesis of a long-chain ester.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation : In the flask, dissolve 1-dodecanol (B7769020) (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Cooling : Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride : Add lauroyl chloride (1.1 eq), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the cooled solution over 20-30 minutes. A white precipitate of pyridinium (B92312) hydrochloride will form.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude ester product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 4.2: Synthesis of a Secondary Amide (e.g., N-Octylstearamide)

This protocol details the reaction of stearoyl chloride with octylamine (B49996).

-

Reagent Preparation : In a flask, dissolve octylamine (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling : Cool the stirred solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride : Slowly add a solution of stearoyl chloride (1.0 eq) in anhydrous THF to the amine solution. A precipitate of octylammonium chloride will form immediately.

-

Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Workup : Filter the mixture to remove the ammonium (B1175870) salt precipitate, washing the solid with a small amount of cold THF.

-

Isolation : Combine the filtrates and remove the solvent under reduced pressure.

-

Purification : Recrystallize the resulting solid crude amide from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Protocol 4.3: Friedel-Crafts Acylation of Toluene with Palmitoyl (B13399708) Chloride

This protocol describes the acylation of toluene to form 4-methyl-1-palmitoylbenzene.

-

Apparatus Setup : Assemble a dry, three-necked flask with a stirrer, reflux condenser, and a dropping funnel. The condenser outlet should be connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution) to capture the evolved HCl gas.

-

Catalyst Suspension : Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of toluene (which acts as both solvent and reactant) in the flask and cool to 0 °C.

-

Addition of Acyl Chloride : Add palmitoyl chloride (1.0 eq) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

-

Reaction : After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours until HCl evolution ceases.[14]

-

Quenching : Cool the reaction mixture in an ice bath and quench it by carefully and slowly pouring it onto a mixture of crushed ice and concentrated HCl.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water, 5% NaOH solution, and finally brine.

-

Isolation and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess toluene by distillation. The resulting aryl ketone can be purified by vacuum distillation or recrystallization.

References

- 1. thinka.ai [thinka.ai]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. Acyl chloride - Wikipedia [en.wikipedia.org]

- 17. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 18. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl chlorides, reactive derivatives of carboxylic acids, are pivotal intermediates in organic synthesis, prized for their high electrophilicity. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1] This guide provides a comprehensive exploration of the fundamental reaction mechanisms of acyl chlorides, focusing on nucleophilic acyl substitution, Friedel-Crafts acylation, reduction, and reactions with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this important functional group.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The predominant reaction pathway for acyl chlorides is nucleophilic acyl substitution. This mechanism is characterized by a two-step addition-elimination process.[1]

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

This overarching mechanism governs the reactions of acyl chlorides with a wide array of nucleophiles.

Diagram of the General Nucleophilic Acyl Substitution Mechanism

Caption: General Nucleophilic Acyl Substitution Mechanism of Acyl Chlorides.

Reactions with Common Nucleophiles

Hydrolysis: Reaction with Water

Acyl chlorides react vigorously with water to produce carboxylic acids and hydrogen chloride gas.[2]

Reaction: RCOCl + H₂O → RCOOH + HCl

Alcoholysis: Reaction with Alcohols

The reaction of acyl chlorides with alcohols is a highly efficient method for the synthesis of esters.[3][4] The reaction is typically rapid and exothermic.[3]

Reaction: RCOCl + R'OH → RCOOR' + HCl

Aminolysis: Reaction with Ammonia (B1221849) and Amines

Acyl chlorides react readily with ammonia and primary or secondary amines to form primary, secondary, or tertiary amides, respectively.

Reaction with Ammonia: RCOCl + 2NH₃ → RCONH₂ + NH₄Cl Reaction with Primary Amine: RCOCl + 2R'NH₂ → RCONHR' + R'NH₃Cl Reaction with Secondary Amine: RCOCl + 2R'₂NH → RCONR'₂ + R'₂NH₂Cl

Quantitative Data: Reaction Kinetics and Yields

The reactivity of acyl chlorides is influenced by both the nature of the acyl group and the nucleophile. While comprehensive comparative data under standardized conditions is sparse in the literature, the following tables summarize available quantitative information.

Table 1: Rate Constants for Solvolysis of Substituted Benzoyl Chlorides

| Substituent (p-Z) | Solvent | Temperature (°C) | k (s⁻¹) | Reference |

| OMe | 97% HFIP-H₂O | 25.0 | (1.14 ± 0.01) x 10⁻¹ | [5] |

| Me | 97% HFIP-H₂O | 25.0 | 5.95 x 10⁻³ | [5] |

| H | 97% HFIP-H₂O | 25.0 | (4.54 ± 0.07) x 10⁻⁴ | [5] |

| Cl | 97% HFIP-H₂O | 25.0 | (1.77 ± 0.08) x 10⁻⁵ | [5] |

| H | n-Propanol | 25.0 | 0.0321 min⁻¹ | [5] |

| m-OMe | n-Propanol | 25.0 | 0.0340 min⁻¹ | [5] |

| p-Br | n-Propanol | 25.0 | 0.0590 min⁻¹ | [5] |

| p-I | n-Propanol | 25.0 | 0.0617 min⁻¹ | [5] |

| m-I | n-Propanol | 25.0 | 0.1044 min⁻¹ | [5] |

Note: HFIP = Hexafluoroisopropanol

Table 2: Yields of Esters from the Reaction of Acyl Chlorides with Alcohols and Phenols

| Acyl Chloride | Alcohol/Phenol (B47542) | Conditions | Yield (%) | Reference |

| Valeroyl chloride | 2-Phenylethanol | Cp₂TiCl, Mn, CH₂I₂, THF, rt | 99 | [6] |

| Valeroyl chloride | (±)-1-Phenylethanol | Cp₂TiCl, Mn, CH₂I₂, THF, rt | 99 | [6] |

| Valeroyl chloride | 2-Phenylpropan-2-ol | Cp₂TiCl, Mn, CH₂I₂, THF, rt | 84 | [6] |

| Benzoyl chloride | 2-Phenylethanol | Cp₂TiCl, Mn, CH₂I₂, THF, rt | 99 | [6] |

| Benzoyl chloride | Phenol | Cp₂TiCl, Mn, CH₂I₂, THF, rt | 78 | [6] |

| Acetyl chloride | Various aliphatic alcohols | Solvent-free, rt, 1h | 96-98 | [7] |

Table 3: Yields for Friedel-Crafts Acylation of Various Arenes

| Arene | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anisole | Benzoyl chloride | 5 mol% FeCl₃ | Propylene (B89431) Carbonate | 80 | 2 | 92 | [8][9] |

| 1,3-Dimethoxybenzene | Benzoyl chloride | 5 mol% FeCl₃ | Propylene Carbonate | 80 | 2 | 90 | [8][9] |

| Anisole | Acetic anhydride | 5 mol% FeCl₃ | Propylene Carbonate | 80 | 2 | 97 | [8] |

| Toluene | p-Methoxybenzoyl chloride | ZnCl₂ | - | - | - | ~100 | [10] |

Experimental Protocols

Protocol 1: Synthesis of an Ester via Alcoholysis (Schotten-Baumann Conditions)

This protocol describes the synthesis of phenyl benzoate (B1203000) from phenol and benzoyl chloride.

Materials:

-

Phenol (1.0 g)

-

10% (w/v) Sodium Hydroxide (B78521) solution (15 mL)

-

Benzoyl Chloride (2.0 mL)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a 250 mL flask, dissolve 1.0 g of phenol in 15 mL of 10% sodium hydroxide solution.

-

Carefully add 2.0 mL of benzoyl chloride to the flask.

-

Stopper the flask and shake vigorously for 15-30 minutes.

-

Filter the solid product using a Buchner funnel.

-

Wash the collected solid with cold water.

-

Recrystallize the crude phenyl benzoate from ethanol to obtain the purified product.

-

Dry the purified crystals and determine the yield.

Protocol 2: Synthesis of an Amide via Aminolysis

This protocol outlines the general procedure for the synthesis of an amide from an acyl chloride and an amine.

Materials:

-

Acyl chloride (1 equivalent)

-

Amine (2.2 equivalents)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1 equivalent) dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the crude product by column chromatography or recrystallization.

Specialized Reaction Mechanisms

Friedel-Crafts Acylation

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction typically employs an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion.

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iiste.org [iiste.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: GC-MS Analysis of Primary Amines and Alcohols using Tetracosanoyl Chloride as a Derivatizing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as primary amines and alcohols, possess polar functional groups that render them non-volatile and prone to adsorption on the chromatographic column, leading to poor peak shape and inaccurate results.[1][2] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1]

This application note describes a representative method for the derivatization of primary amines and alcohols using Tetracosanoyl chloride as a derivatizing agent for subsequent GC-MS analysis. This compound is a long-chain acyl chloride that reacts with the active hydrogens in primary amino (-NH2) and hydroxyl (-OH) groups to form their corresponding N-tetracosanoyl amides and tetracosanoyl esters. This acylation process increases the molecular weight and volatility of the analytes, while also improving their thermal stability and chromatographic behavior.[3] The resulting derivatives are less polar and more amenable to GC-MS analysis, allowing for enhanced sensitivity and selectivity.[4]

Principle of Derivatization

This compound (C24H47ClO) is the acyl chloride of tetracosanoic acid (lignoceric acid). It readily reacts with nucleophilic functional groups such as primary amines and alcohols in the presence of a base catalyst. The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. The resulting N-tetracosanoyl amides and tetracosanoyl esters are significantly more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis.

The long C24 alkyl chain of the derivatizing agent significantly increases the retention time of the derivatives on a non-polar GC column, which can be advantageous for separating them from more volatile matrix components. The mass spectra of the derivatives typically show characteristic fragmentation patterns, including a molecular ion peak and fragment ions corresponding to the loss of the tetracosanoyl group, which aids in structural elucidation.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Primary amines or alcohols of interest

-

Derivatizing Agent: this compound (MW: 387.08 g/mol , Formula: C24H47ClO)[]

-

Solvent (Anhydrous): Dichloromethane (B109758) (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)

-

Catalyst/Base (Anhydrous): Pyridine or Triethylamine (TEA)

-

Internal Standard (IS): A suitable deuterated or structural analog of the analyte.

-

Quenching Reagent: Methanol (B129727)

-

Extraction Solvent: Hexane or Ethyl Acetate

-

Drying Agent: Anhydrous Sodium Sulfate (B86663)

-

GC-MS Vials: 2 mL amber glass vials with PTFE-lined caps

-

Heating Block or Water Bath

-

Nitrogen Evaporator

2. Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of the analyte(s) and internal standard in an appropriate solvent (e.g., 1 mg/mL in ACN). Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: For liquid samples, an extraction step may be necessary to isolate the analytes of interest. For solid samples, perform a suitable extraction followed by solvent evaporation. The final sample should be dissolved in a small volume of anhydrous solvent.

3. Derivatization Procedure

-

Pipette 100 µL of the sample or standard solution into a clean, dry 2 mL reaction vial.

-

If the solvent is not the reaction solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous dichloromethane (or other suitable solvent).

-

Add 20 µL of anhydrous pyridine (or triethylamine).

-

Add 50 µL of a 10 mg/mL solution of this compound in anhydrous dichloromethane. The molar ratio of the derivatizing agent to the analyte should be in excess to ensure complete reaction.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 60 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

Add 50 µL of methanol to quench the excess this compound and vortex for 10 seconds.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of hexane.

-

Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

-

Transfer the supernatant to a GC-MS vial for analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes

-

Ramp: 10°C/min to 320°C

-

Hold: 10 minutes at 320°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Illustrative GC-MS Data for Derivatized Analytes

| Analyte | Parent Compound | Derivatized Compound | Expected Retention Time (min) | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) (µg/mL) |

| 1 | n-Octylamine | N-octyl-tetracosanamide | ~25.5 | M+•, [M-C8H17]+, [C23H47CO]+ | ~0.5 |

| 2 | 1-Dodecanol | Dodecyl tetracosanoate | ~28.2 | M+•, [M-C12H25O]+, [C23H47CO]+ | ~0.8 |

| 3 | Aniline | N-phenyl-tetracosanamide | ~26.8 | M+•, [M-C6H5NH]+, [C23H47CO]+ | ~1.0 |

Note: The data presented in this table is illustrative and based on the expected behavior of long-chain acylated derivatives. Actual retention times and mass spectra will depend on the specific analytes and instrumentation used.

Visualizations

Caption: Experimental workflow for the derivatization of primary amines/alcohols.

Caption: General reaction scheme for the derivatization of a primary amine.

References

Application Notes and Protocols for Ceramide Synthesis Using Tetracosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are central to the structure of the stratum corneum, the outermost layer of the epidermis, and play a crucial role in maintaining the skin's barrier function. Additionally, ceramides, particularly those with very-long-chain fatty acyl groups like C24 ceramide (N-tetracosanoyl-sphingosine), are significant signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. The synthesis of specific ceramide species is therefore of great interest to researchers in dermatology, oncology, and cell biology for investigating their physiological roles and therapeutic potential.

This document provides a detailed protocol for the chemical synthesis of C24 ceramide through the N-acylation of a sphingoid base with tetracosanoyl chloride. It also outlines the key signaling pathways influenced by C24 ceramide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of very-long-chain ceramides. Please note that yields can vary based on the specific sphingoid base used, purity of reagents, and reaction conditions.

| Parameter | Value | Reference |

| Reactants | D-sphingosine, this compound, Pyridine (B92270) | General N-acylation protocol |

| Solvent | Tetrahydrofuran (THF) / Dichloromethane (DCM) | Inferred from similar syntheses |

| Reaction Time | 12-24 hours | Inferred from similar syntheses |

| Reaction Temperature | Room Temperature to 40°C | Inferred from similar syntheses |

| Purification Method | Silica (B1680970) Gel Column Chromatography | --INVALID-LINK-- |

| Typical Yield | 60-75% | --INVALID-LINK-- |

| Purity | >98% (post-chromatography) | General expectation for synthetic lipids |

Experimental Protocols

Materials and Reagents

-

D-sphingosine (or other suitable sphingoid base, e.g., sphinganine)

-

This compound

-

Anhydrous Pyridine

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Ethyl Acetate (B1210297)

-

Silica gel for column chromatography (60 Å, 70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Magnetic stirrer and stir bars

Synthesis of N-tetracosanoyl-D-sphingosine (C24 Ceramide)

1. Reaction Setup: a. In a clean, dry round-bottom flask, dissolve D-sphingosine (1 equivalent) in a minimal amount of anhydrous THF or DCM. b. Add anhydrous pyridine (2-3 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction. c. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

2. Acylation Reaction: a. Dissolve this compound (1.1 equivalents) in a small volume of the same anhydrous solvent used in step 1a. b. Add the this compound solution dropwise to the stirring sphingosine (B13886) solution over a period of 30 minutes. c. Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v). The product, ceramide, will have a higher Rf value than the starting sphingosine.

3. Work-up: a. Once the reaction is complete, quench the reaction by adding a small amount of water. b. Transfer the reaction mixture to a separatory funnel and dilute with a larger volume of chloroform or ethyl acetate. c. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine (saturated NaCl solution). d. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

4. Purification: a. The crude ceramide is purified by silica gel column chromatography. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. c. Dissolve the crude product in a minimal amount of chloroform and load it onto the column. d. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform/methanol. For example, a gradient of 0-10% methanol in chloroform can be effective. e. Collect fractions and analyze them by TLC to identify those containing the pure ceramide. f. Combine the pure fractions and evaporate the solvent to yield the purified N-tetracosanoyl-D-sphingosine as a white, waxy solid.

5. Characterization: a. The identity and purity of the synthesized ceramide can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of Pathways and Workflows

Experimental Workflow

Caption: Workflow for the synthesis and purification of C24 Ceramide.

C24 Ceramide-Induced Apoptosis Signaling Pathway

Caption: C24 Ceramide induces apoptosis via the mitochondrial pathway.

Inhibition of Pro-Survival Signaling by C24 Ceramide

Anwendungshinweis und Protokoll: Derivatisierung von Fettsäuren mit Tetracosanoylchlorid für die Analyse

Anwendungsbereich: Dieses Dokument beschreibt eine Methode zur Derivatisierung von Fettsäuren mit Tetracosanoylchlorid (auch als Lignoceroylchlorid bekannt) für die anschließende Analyse mittels Flüssigchromatographie-Massenspektrometrie (LC-MS). Diese Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt, die sich mit der Analyse von Lipiden und Fettsäuren befassen.

Einleitung: Die Analyse von Fettsäuren mittels chromatographischer Techniken erfordert häufig eine Derivatisierung, um ihre Flüchtigkeit für die Gaschromatographie (GC) zu erhöhen oder ihre Ionisierungseffizienz und chromatographischen Eigenschaften für die Flüssigchromatographie-Massenspektrometrie (LC-MS) zu verbessern. Die Derivatisierung mit Tetracosanoylchlorid, einem langkettigen Acylchlorid, führt zur Bildung von gemischten Fettsäureanhydriden. Diese Derivate sind aufgrund ihrer hohen Molekülmasse nicht für die GC-Analyse geeignet, können aber mittels LC-MS analysiert werden. Dieses Verfahren kann in speziellen Anwendungen von Nutzen sein, bei denen eine Markierung mit einer sehr langen Kette für spezifische chromatographische oder massenspektrometrische Zwecke erwünscht ist.

Haftungsausschluss: Die Derivatisierung von kürzerkettigen Fettsäuren mit Tetracosanoylchlorid ist keine Standardmethode in der analytischen Chemie. Die hier beschriebenen Protokolle basieren auf allgemeinen chemischen Prinzipien der Acylchlorid-Reaktivität und stellen ein hypothetisches Anwendungsbeispiel dar, da spezifische, in der Literatur validierte Protokolle für diese genaue Derivatisierung nicht verfügbar sind.

Chemische Reaktion

Die Reaktion einer Fettsäure mit Tetracosanoylchlorid in Gegenwart einer nicht-nukleophilen Base (z. B. Pyridin oder Triethylamin) führt zur Bildung eines gemischten Anhydrids und eines Hydrochloridsalzes der Base. Die Base dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

Abbildung 1: Chemische Reaktion der Fettsäurederivatisierung.

Experimentelles Protokoll

1. Benötigte Materialien:

-

Reagenzien:

-

Fettsäure-Standards (z. B. Palmitinsäure, Stearinsäure, Ölsäure)

-

Tetracosanoylchlorid (≥ 98 % Reinheit)

-

Anhydrisches Pyridin oder Triethylamin

-

Anhydrisches Dichlormethan (DCM) oder Chloroform

-

Hexan in HPLC-Qualität

-

Wasser in HPLC-Qualität

-

Salzsäure (HCl), 0,1 M

-

Natriumsulfat (wasserfrei)

-

Stickstoffgas (hochrein)

-

-

Ausstattung:

-

Glasreaktionsgefäße mit Schraubverschluss (z. B. 2 ml oder 4 ml)

-

Präzisionspipetten

-

Heizblock oder Wasserbad

-

Rotationsverdampfer oder Stickstoff-Einblasgerät

-

Zentrifuge

-

HPLC- oder UPLC-System gekoppelt mit einem Massenspektrometer (z. B. Q-TOF oder Triple-Quadrupol)

-

2. Vorbereitung der Reagenzien:

-

Fettsäure-Stammlösungen (1 mg/ml): Eine genaue Menge jeder Fettsäure einwiegen und in einem geeigneten Volumen Dichlormethan auflösen.

-

Tetracosanoylchlorid-Lösung (10 mg/ml): Eine genaue Menge Tetracosanoylchlorid in anhydrischem Dichlormethan auflösen. Diese Lösung sollte frisch zubereitet und unter Feuchtigkeitsausschluss gelagert werden, da Acylchloride hydrolyseempfindlich sind.

-

Basen-Lösung: Pyridin oder Triethylamin in anhydrischem Dichlormethan im Verhältnis 1:10 (v/v) verdünnen.

3. Derivatisierungsverfahren:

-

Einwaage: 100 µl der Fettsäure-Stammlösung (entspricht 100 µg Fettsäure) in ein sauberes, trockenes Reaktionsgefäß geben.

-

Lösungsmittel entfernen: Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur abdampfen.

-

Reagenzien zugeben: Den trockenen Rückstand in 200 µl anhydrischem Dichlormethan auflösen. Anschließend 50 µl der Tetracosanoylchlorid-Lösung (entspricht 500 µg, ein signifikanter molarer Überschuss) und 20 µl der Basen-Lösung zugeben.

-

Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Gelegentliches Schütteln wird empfohlen.

-

Reaktion stoppen und Aufarbeitung:

-

Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

-

500 µl Hexan und 500 µl 0,1 M HCl-Lösung zugeben, um die Reaktion zu stoppen und überschüssige Base zu neutralisieren.

-

Das Gefäß kräftig für 30 Sekunden vortexen und anschließend bei 1000 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu beschleunigen.

-

Die obere organische Phase (Hexan), die das derivatisierte Produkt enthält, vorsichtig in ein sauberes Gefäß überführen.

-

-

Trocknung und Rekonstitution:

-

Eine kleine Menge wasserfreies Natriumsulfat zur organischen Phase geben, um restliches Wasser zu entfernen.

-

Die getrocknete organische Phase in ein neues Gefäß überführen und das Lösungsmittel unter Stickstoff abdampfen.

-

Den getrockneten Rückstand in einem für die LC-MS-Analyse geeigneten Lösungsmittel (z. B. 200 µl Acetonitril/Isopropanol 90:10, v/v) rekonstituieren.

-

Analytische Methode: LC-MS/MS

Aufgrund der hohen Molekülmasse und des lipophilen Charakters der Derivate ist die Umkehrphasen-Flüssigchromatographie die Methode der Wahl.

-

LC-Bedingungen (Beispiel):

-

Säule: C18-Säule (z. B. 2,1 mm x 100 mm, 1,8 µm Partikelgröße)

-

Mobile Phase A: Wasser mit 0,1 % Ameisensäure

-

Mobile Phase B: Acetonitril/Isopropanol (90:10, v/v) mit 0,1 % Ameisensäure

-

Flussrate: 0,3 ml/min

-

Säulentemperatur: 45 °C

-

Injektionsvolumen: 5 µl

-

Gradient (Beispiel): 70 % B bis 100 % B in 15 Minuten, 5 Minuten bei 100 % B halten, dann zur Ausgangsbedingung zurückkehren.

-

-

MS-Bedingungen (Beispiel):

-

Ionisierungsmodus: Elektrospray-Ionisierung (ESI), positiver Modus

-

Scan-Modus: Multiple Reaction Monitoring (MRM) für die quantitative Analyse

-

Kapillarspannung: 3,5 kV

-

Gas-Temperatur: 325 °C

-

Gas-Fluss: 8 L/min

-

Fragmentierungsspannung und Kollisionsenergie: Müssen für jedes einzelne Derivat optimiert werden.

-

Datenpräsentation

Die folgenden Tabellen zeigen beispielhafte quantitative Daten, die bei der Analyse von mit Tetracosanoylchlorid derivatisierten Fettsäuren erwartet werden können.

Tabelle 1: Molekülmassen und erwartete m/z-Werte der Derivate

| Fettsäure | Formel | Molekülmasse ( g/mol ) | Derivat (gemischtes Anhydrid) | Molekülmasse des Derivats | Erwartetes Ion [M+H]⁺ (m/z) |

| Palmitinsäure | C₁₆H₃₂O₂ | 256,42 | C₁₆-C₂₄-Anhydrid | 607,04 | 607,04 |

| Stearinsäure | C₁₈H₃₆O₂ | 284,48 | C₁₈-C₂₄-Anhydrid | 635,09 | 635,09 |

| Ölsäure | C₁₈H₃₄O₂ | 282,46 | C₁₈:₁-C₂₄-Anhydrid | 633,07 | 633,07 |

| Linolsäure | C₁₈H₃₂O₂ | 280,45 | C₁₈:₂-C₂₄-Anhydrid | 631,06 | 631,06 |

Tabelle 2: Beispielhafte LC-MS/MS-Parameter (MRM-Übergänge)

Diese Werte sind hypothetisch und müssen empirisch ermittelt werden.

| Analyt (Derivat) | Precursor-Ion (m/z) | Product-Ion (m/z) | Verweilzeit (ms) | Kollisionsenergie (eV) |

| Palmitoyl-Lignoceroyl-Anhydrid | 607,0 | 239,2 (C₁₆H₃₁O⁺) | 50 | 25 |

| Stearoyl-Lignoceroyl-Anhydrid | 635,1 | 267,3 (C₁₈H₃₅O⁺) | 50 | 25 |

| Oleoyl-Lignoceroyl-Anhydrid | 633,1 | 265,2 (C₁₈H₃₃O⁺) | 50 | 28 |

| Linoleoyl-Lignoceroyl-Anhydrid | 631,1 | 263,2 (C₁₈H₃₁O⁺) | 50 | 30 |

Tabelle 3: Beispielhafte quantitative Ergebnisse einer Kalibrierungskurve

| Analyt (Derivat) | Konzentration (ng/ml) | Retentionszeit (min) | Peakfläche |

| Palmitoyl-Lignoceroyl-Anhydrid | 10 | 12,5 | 15.800 |

| Palmitoyl-Lignoceroyl-Anhydrid | 50 | 12,5 | 79.500 |

| Palmitoyl-Lignoceroyl-Anhydrid | 100 | 12,5 | 162.300 |

| Stearoyl-Lignoceroyl-Anhydrid | 10 | 13,8 | 14.900 |

| Stearoyl-Lignoceroyl-Anhydrid | 50 | 13,8 | 75.100 |

| Stearoyl-Lignoceroyl-Anhydrid | 100 | 13,8 | 151.200 |

Workflow-Diagramm

Das folgende Diagramm veranschaulicht den gesamten Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

Abbildung 2: Experimenteller Arbeitsablauf.

Application Notes and Protocols for Acylation Reactions with Tetracosanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tetracosanoyl chloride in acylation reactions. This document outlines the significance of introducing the 24-carbon saturated acyl chain into molecules of interest, particularly in the context of drug development and cell signaling research. Safety precautions, detailed experimental procedures, and data presentation are included to guide researchers in their synthetic endeavors.

Introduction

This compound, the acyl chloride derivative of tetracosanoic acid (lignoceric acid), is a valuable reagent for introducing a very-long-chain (VLC) saturated fatty acyl group into various molecules. This modification is of significant interest in medicinal chemistry and chemical biology. The introduction of this long, lipophilic chain can dramatically alter the physicochemical properties of a parent molecule, influencing its solubility, membrane permeability, and interaction with biological targets. Such modifications are instrumental in the development of novel therapeutics, including prodrugs, targeted drug delivery systems, and modulators of lipid signaling pathways.

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[1][2][3] The tetracosanoyl group, as a VLC fatty acyl chain, can be used to study and mimic this process. Furthermore, VLCFAs are essential components of sphingolipids, such as ceramides (B1148491), which are key signaling molecules involved in fundamental cellular processes like apoptosis, cell cycle arrest, and senescence.[4][5] The synthesis of ceramide analogs using this compound allows for the investigation of these pathways and the development of potential anti-cancer agents.[6][7]

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to produce hydrogen chloride gas, which is corrosive and toxic upon inhalation.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors and HCl gas produced upon hydrolysis.

-

Moisture Control: Use anhydrous solvents and flame- or oven-dried glassware to prevent decomposition of the reagent. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, alcohols, and bases.

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Application Notes

Modulation of Cellular Signaling Pathways

Very-long-chain fatty acids (VLCFAs) are precursors to a variety of signaling lipids, most notably ceramides. Ceramides are synthesized through the acylation of a sphingoid base. The length of the acyl chain in ceramides is a critical determinant of their biological function. For instance, ceramides containing long-chain fatty acids are often associated with the induction of apoptosis.[5] By using this compound to synthesize C24-ceramide analogs, researchers can investigate the specific roles of VLCFA-containing sphingolipids in cell signaling pathways.

Below is a diagram illustrating the role of ceramide in the intrinsic apoptosis pathway.

Caption: Role of Ceramide in the Intrinsic Apoptosis Pathway.

Applications in Drug Development

The incorporation of a tetracosanoyl group can be a strategic approach in drug design and delivery.

-

Increased Lipophilicity: Acylation with this compound significantly increases the lipophilicity of a drug molecule. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-